molecular formula C21H13Cl3N2OS B12038299 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one CAS No. 477333-09-8

3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B12038299
CAS No.: 477333-09-8
M. Wt: 447.8 g/mol
InChI Key: FNLVLDIKRJPIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of Dichlorobenzylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.

    Substitution: The chlorophenyl and dichlorobenzyl groups may participate in substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted chlorophenyl or dichlorobenzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinases, enzymes involved in cell signaling, or bind to receptors to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: can be compared with other quinazolinone derivatives such as:

Uniqueness

  • The presence of the 4-chlorophenyl and 2,4-dichlorobenzylsulfanyl groups may confer unique biological activities or chemical reactivity compared to other quinazolinone derivatives.
  • The specific substitution pattern can influence the compound’s pharmacokinetics, binding affinity, and overall efficacy in biological systems.

Properties

CAS No.

477333-09-8

Molecular Formula

C21H13Cl3N2OS

Molecular Weight

447.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H13Cl3N2OS/c22-14-7-9-16(10-8-14)26-20(27)17-3-1-2-4-19(17)25-21(26)28-12-13-5-6-15(23)11-18(13)24/h1-11H,12H2

InChI Key

FNLVLDIKRJPIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.